4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid
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Overview
Description
4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group bearing a hydroxymethyl moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling, the boronic acid acts as a nucleophilic organic group. The reaction involves the transfer of the organic group from boron to palladium, a process known as transmetalation . This is part of the broader reaction mechanism that also includes oxidative addition and reductive elimination steps .
Biochemical Pathways
The compound is a key intermediate in the synthesis of biologically active compounds , including pharmaceutical compounds targeting cancer, diabetes, and autoimmune disorders .
Result of Action
It is noted that the compound plays a crucial role in the development of drugs to treat various diseases . Its unique structure enables the modification of drug molecules, enhancing their binding affinity and therapeutic efficacy .
Action Environment
It’s worth noting that boronic acids, including this compound, are generally environmentally benign
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid typically involves the following steps:
Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often involving formaldehyde and a suitable base.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Formation of 4-(1-(Formyl)cyclopropyl)phenylboronic acid or 4-(1-(Carboxyl)cyclopropyl)phenylboronic acid.
Reduction: Formation of 4-(1-(Hydroxymethyl)cyclopropyl)phenylborane.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a molecular probe for detecting and quantifying biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a precursor for drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
- 4-(1-Carboxycyclopropyl)phenylboronic acid
- 4-(Hydroxymethyl)phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
Comparison: 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid is unique due to the presence of both a cyclopropyl group and a hydroxymethyl group, which impart distinct steric and electronic properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a valuable tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
[4-[1-(hydroxymethyl)cyclopropyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,12-14H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZPBFYCGLSBAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)CO)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675255 |
Source
|
Record name | {4-[1-(Hydroxymethyl)cyclopropyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-10-4 |
Source
|
Record name | {4-[1-(Hydroxymethyl)cyclopropyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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